6-Amino-5-nitro-2-thio-uracil-13C2,15N
Overview
Description
6-Amino-5-nitro-2-thio-uracil-13C2,15N is a labelled analogue of 6-Amino-5-nitro-2-thio-uracil, which is an intermediate of Hypoxanthine . It has a molecular formula of C2 [13C]2H4N3 [15N]O3S and a molecular weight of 191.14 . It appears as a red solid .
Physical and Chemical Properties Analysis
This compound is soluble in aqueous sodium hydroxide . It has a molecular weight of 191.14 and a molecular formula of C2 [13C]2H4N3 [15N]O3S .Scientific Research Applications
Synthesis and Metabolic Studies
6-Amino-5-nitro-2-thio-uracil derivatives have been synthesized for metabolic studies to assess their suitability as drug candidates. For instance, the synthesis of radioactively labelled 6-amino-uracil derivatives, such as 6-amino-5-nitroso-uracil, has been explored for metabolic research, using precursors like [cyano-14 C]cyanoacetic acid (Elbert, Hezký, & Jansa, 2016).
NMR Spectroscopy Analysis
The compound has been studied using theoretical and experimental 1H, 13C, 15N, and 17O NMR spectral parameters, providing insights into the chemical shifts and spin–spin coupling constants in uracil derivatives (Bednarek et al., 1999).
Flavin Synthesis
6-Amino-5-nitro-2-thio-uracil derivatives have been used in the synthesis of flavins, an important class of biomolecules. Dehydrative cyclization of these derivatives with concentrated sulfuric acid results in flavin 5-oxides, which are then converted into flavins (Sakuma, Nagamatsu, & Yoneda, 1975; Yoneda, Sakuma, & Shinomura, 1978).
Intramolecular Interaction Studies
These derivatives have been used to investigate intramolecular interactions in tautomeric forms of uracil. The effects of substituents like nitro and amino groups on uracil's electronic and geometric parameters have been studied (Wieczorkiewicz, Krygowski, & Szatyłowicz, 2022).
Amino Group Conversion Research
Research on the conversion of amino groups in position 6 of uracil, including 6-amino-5-nitro-2-thio-uracil derivatives, has been conducted to understand their chemical reactivity and potential for generating new compounds (Yavolovskii & Ivanov, 2004).
Mechanism of Action
Target of Action
It is known that this compound is an intermediate of hypoxanthine .
Biochemical Pathways
It is known that this compound is involved in the metabolic pathways of hypoxanthine . The downstream effects of these pathways are yet to be fully understood.
Pharmacokinetics
It is soluble in aqueous sodium hydroxide , which may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Amino-5-nitro-2-thio-uracil-13C2,15N. For instance, stable isotope-labeled compounds like this are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . .
Properties
IUPAC Name |
6-amino-5-[oxido(oxo)(15N)(15N)azaniumyl]-2-sulfanylidene-(5,6-13C2)1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3S/c5-2-1(8(10)11)3(9)7-4(12)6-2/h(H4,5,6,7,9,12)/i1+1,2+1,8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGCAERCCYCCTM-ZVGCZHATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=S)NC1=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=O)[13C](=[13C](NC(=S)N1)N)[15N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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